molecular formula C11H23NO3 B558283 Boc-L-leucinol CAS No. 82010-31-9

Boc-L-leucinol

Cat. No. B558283
CAS RN: 82010-31-9
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-VIFPVBQESA-N
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Description

Boc-L-leucinol is a compound with the linear formula (CH3)2CHCH2CH [NHCO2C (CH3)3]CH2OH . It is used in peptide synthesis and has an assay of 95% . It is a precursor to enantiomerically pure α-methyl amines . It is also a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It has been used in the total synthesis of the gastro-protective amicoumacin C .


Synthesis Analysis

Boc-L-leucinol is synthesized from L-Leucine . L-Leucine is treated with NaBH4 and I2 under argon to give L-leucinol, which is then coupled with Boc-protected amino acids to form the dipeptide alcohols .


Molecular Structure Analysis

The molecular weight of Boc-L-leucinol is 217.31 . Its SMILES string is CC(C)CC@@HNC(=O)OC(C)(C)C . The InChI key is LQTMEOSBXTVYRM-VIFPVBQESA-N .


Chemical Reactions Analysis

Boc-L-leucinol is suitable for Boc solid-phase peptide synthesis . It is a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes .


Physical And Chemical Properties Analysis

Boc-L-leucinol is a liquid . It has an optical activity of [α]23/D −27°, c = 2 in methanol . The density of Boc-L-leucinol is 1.0±0.1 g/cm3 . Its boiling point is 319.3±25.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis of Analogue Compounds : N-Boc-L-Leucinol was used to synthesize C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271, important in drug development (Leanna et al., 2000).

  • Chiral Polymer Synthesis : Boc-L-leucinol was utilized in the synthesis and polymerization of amino acid-based chiral monomers, leading to pH-responsive polymers with potential applications in drug delivery and biomolecule conjugation (Bauri et al., 2013).

  • Polymeric Gel Synthesis : In the synthesis of amino acid-based covalently cross-linked polymeric gels, Boc-leucine methacryloyloxyethyl ester (a derivative of Boc-L-leucinol) was polymerized, resulting in gels with applications in rheology and material sciences (Vaish et al., 2015).

  • Bioprotective Agent Synthesis : Boc-L-leucinol was used in the synthesis of the bioprotective agent JP4-039, demonstrating its utility in the development of protective compounds (Bernardim & Burtoloso, 2014).

  • Copolymer Synthesis with Chiroptical Properties : Using Boc-L-leucinol in the synthesis of chiral copolymers resulted in materials with thermo and pH-dependent solubility, useful in applications like optical devices (Bauri et al., 2013).

  • Study on Cellular Protection : Leucine, related to Boc-L-leucinol, was shown to protect bovine intestinal epithelial cells from oxidative damage, highlighting its potential in cellular protection studies (Mao et al., 2022).

  • Peptide Conformation Research : Boc-L-leucinol derivatives were used in the study of helical Aib peptides, contributing to research in peptide chemistry (Demizu et al., 2012).

  • Renin Inhibitor Synthesis : Boc-L-leucinol was used in the development of retro-inverso tripeptide renin inhibitors, demonstrating its role in medicinal chemistry (Patel & Ryono, 1992).

  • Gene Vector Research : Nα-Boc-protected leucine vinyl ester, related to Boc-L-leucinol, was synthesized and studied for its role in enhancing gene transfection efficiency, highlighting applications in gene therapy (Zhang et al., 2012).

  • Synthesis of Electrochromic Materials : Boc-L-leucinol derivatives were used to create amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives with potential applications in electrochromic devices and chiral recognition (Hu et al., 2014).

Safety And Hazards

Boc-L-leucinol is combustible . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylpentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427022
Record name Boc-L-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-leucinol

CAS RN

82010-31-9
Record name Boc-L-leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-L-leucinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
AR Katritzky, NE Abo-Dya, SR Tala… - Organic & …, 2009 - pubs.rsc.org
N -Protected LL-dipeptide alcohols 3a–p, diastereomeric mixture (3d + 3d′) and tripeptide alcohols 6a–c were synthesized by treatment of various amino alcohols with N-protected(α-…
Number of citations: 17 pubs.rsc.org
H Kodama, H Uchida, T Yasunaga… - Journal of Molecular …, 1990 - Wiley Online Library
… The hydroxy group of Boc-L-leucinol 4 was converted to its tosylated derivatives 5 using p-toluenesulfonyl chloride. This tosylderivative was treated with thioacetic acid to afford the …
Number of citations: 9 onlinelibrary.wiley.com
문병조, 김상국 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
… A solution of Boc-LeuOH (0,15 g, 0,6 mmol), Boc-L-leucinol (0.109 g, 0.5 mmol), DCC (0.165 g, 0.8 mmol), and 4-dimethylaminopyridine (6.1 mg, 0.05 mmol) in methylene chloride (3 mL…
Number of citations: 2 koreascience.kr
KE Rittle, CF Homnick, GS Ponticello… - The Journal of Organic …, 1982 - ACS Publications
… The mixture was stirred vigorously and treated with a solution of Boc-L-leucinol 4 (50.0 g, 0.230 mol) in CH2C12 (200 mL) added over 5 min. After the mixture was stirred for 30 min at -…
Number of citations: 149 pubs.acs.org
MR Leanna, JA DeMattei, W Li, PJ Nichols… - Organic …, 2000 - ACS Publications
… N-Boc-l-Leucinol was converted to two C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271. The trans-oxazolidine acid 4 and the cis-Boc-lactam 2b were prepared in …
Number of citations: 14 pubs.acs.org
CF Stanfield, JE Parker, P Kanellis - The Journal of Organic …, 1981 - ACS Publications
… Boc-L-valinol and Boc-L-leucinol. In the initial attempts, the DIBAL reagent failed to yield the desired product. Several additional reactions were performed by using different amino ester …
Number of citations: 71 pubs.acs.org
CF Stanfield, JE Parker, P Kanellis - The Journal of Organic …, 1981 - ACS Publications
… Boc-lvalinol and Boc-L-leucinol were the only amino alcohols recovered insignificant yields by the LiAlH4 reduction, even after several modifications of the original procedures. It was …
Number of citations: 93 pubs.acs.org
S Thaisrivongs, DT Pals, WM Kati… - Journal of medicinal …, 1986 - ACS Publications
Peptides that contain difluorostatine and difluorostatone residues have been shown to be potentinhibitors of the aspartyl protease renin. The readily hydrated fluoro ketone is proposed …
Number of citations: 209 pubs.acs.org
Y Igarashi, Y Matsuyuki, M Yamada… - The Journal of …, 2021 - ACS Publications
… The total synthesis of 1 was achieved on the basis of the biosynthetic pathway in 11 steps from N-Boc-l-leucinol (7). The synthetic route enabled us to supply sufficient amounts of 1 and …
Number of citations: 12 pubs.acs.org
JJ Letourneau, CM Riviello, H Li, AG Cole… - Bioorganic & medicinal …, 2010 - Elsevier
… As depicted in Scheme 1, a Mitsunobu reaction 15 between phenol 2 and either Boc-l-leucinol or Boc-2-aminoethanol followed by Boc deprotection gave amines 3 and 4, respectively. …
Number of citations: 9 www.sciencedirect.com

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